Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure
93710-27-1 structure
상품 이름:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
CAS 번호:93710-27-1
MF:C19H22N2O3
메가와트:326.389585018158
CID:804170
PubChem ID:125060

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 화학적 및 물리적 성질

이름 및 식별자

    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-
    • Leuconolam
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...
    • (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione
    • [ "" ]
    • (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)
    • Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)
    • (-)-Leuconolam
    • DTXSID80918194
    • AKOS040761980
    • 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione
    • B2703-156290
    • Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer
    • 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione
    • 93710-27-1
    • Leuconolam sesquihydrate
    • 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato
    • 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE
    • 인치: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)
    • InChIKey: OXDBJKLQCGAPQX-UHFFFAOYSA-N
    • 미소: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

계산된 속성

  • 정밀분자량: 326.16300
  • 동위원소 질량: 326.16304257g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 601
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 2
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 토폴로지 분자 극성 표면적: 69.6Ų

실험적 성질

  • 색과 성상: Powder
  • PSA: 69.64000
  • LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
TN4430-1 mL * 10 mM (in DMSO)
Leuconolam
93710-27-1 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
TargetMol Chemicals
TN4430-5 mg
Leuconolam
93710-27-1 98%
5mg
¥ 4,040 2023-07-11
TargetMol Chemicals
TN4430-5mg
Leuconolam
93710-27-1
5mg
¥ 4040 2024-07-20
A2B Chem LLC
AH93572-5mg
Leuconolam
93710-27-1 97.0%
5mg
$719.00 2024-07-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4430-1 mg
Leuconolam
93710-27-1
1mg
¥2435.00 2022-02-28
A2B Chem LLC
AH93572-1mg
Leuconolam
93710-27-1 97
1mg
$599.00 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L94290-5mg
Leuconolam
93710-27-1
5mg
¥4800.0 2022-04-27
TargetMol Chemicals
TN4430-1 ml * 10 mm
Leuconolam
93710-27-1
1 ml * 10 mm
¥ 4140 2024-07-20

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
참조
Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F
Low, Yun-Yee; Hong, Fong-Jiao; Lim, Kuan-Hon; Thomas, Noel F.; Kam, Toh-Seok, Journal of Natural Products, 2014, 77(2), 327-338

합성회로 2

반응 조건
참조
Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids
Geng, Qian; Li, Zining; Lu, Zhe; Liang, Guangxin, Youji Huaxue, 2016, 36(7), 1447-1464

합성회로 3

반응 조건
참조
Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions
Li, Zining; Geng, Qian; Lv, Zhe; Pritchett, Beau P.; Baba, Katsuaki; et al, Organic Chemistry Frontiers, 2015, 2(3), 236-240

합성회로 4

반응 조건
참조
Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group
Ordeix, Sergi; Alcaraz, Marta; Llor, Nuria; Calbo, Arnau; Bosch, Joan; et al, Tetrahedron, 2020, 76(51),

합성회로 5

반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ,  Water ;  30 min, rt
참조
Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam
Umehara, Atsushi; Ueda, Hirofumi; Tokuyama, Hidetoshi, Tetrahedron, 2021, 79,

합성회로 6

반응 조건
참조
The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids
Pfaffenbach, Magnus; Gaich, Tanja, Chemistry - A European Journal, 2016, 22(11), 3600-3610

합성회로 7

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
참조
Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

합성회로 8

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  2.5 h, 40 °C
참조
Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids
Xu, Zhengren; Wang, Qian; Zhu, Jieping, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

합성회로 9

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  16 h, 18 °C
참조
Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam
Banwell, Martin G.; Beck, Daniel A. S.; Willis, Anthony C., ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

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